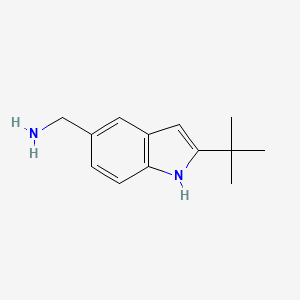

(2-(tert-Butyl)-1H-indol-5-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18N2 |

|---|---|

Molecular Weight |

202.30 g/mol |

IUPAC Name |

(2-tert-butyl-1H-indol-5-yl)methanamine |

InChI |

InChI=1S/C13H18N2/c1-13(2,3)12-7-10-6-9(8-14)4-5-11(10)15-12/h4-7,15H,8,14H2,1-3H3 |

InChI Key |

MIGNIBQVSSWZJC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)CN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Tert Butyl 1h Indol 5 Yl Methanamine

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. This process involves a series of hypothetical "disconnections" of chemical bonds, which correspond to known and reliable chemical reactions in the forward, or synthetic, direction.

A primary disconnection for (2-(tert-Butyl)-1H-indol-5-yl)methanamine involves the C5-methanamine side chain. This functional group can be traced back to more stable precursors such as a nitrile (-CN) or a formyl (-CHO) group through functional group interconversion (FGI). These precursors, 2-(tert-butyl)-1H-indole-5-carbonitrile and 2-(tert-butyl)-1H-indole-5-carbaldehyde respectively, offer robust platforms for the final installation of the methanamine moiety via reduction or reductive amination.

Further deconstruction of these intermediates focuses on the indole (B1671886) nucleus itself, leading to several strategic approaches for its assembly.

Disconnection Strategies for the Indole Core

The central challenge in synthesizing the target molecule lies in the construction of the 2,5-disubstituted indole core. Two classical and versatile methods for indole synthesis provide logical disconnection points:

Fischer Indole Synthesis Disconnection: This strategy involves disconnecting the N1-C2 and C3-C3a bonds of the indole ring. This leads back to a phenylhydrazone precursor. For the target molecule, this would be the phenylhydrazone derived from 4-cyanophenylhydrazine or a related derivative and pinacolone (B1678379) (3,3-dimethyl-2-butanone), which provides the C2-tert-butyl group.

Madelung Indole Synthesis Disconnection: This approach disconnects the C2-C3 bond of the indole ring, leading to an N-acyl-o-toluidine derivative. For the target compound, this precursor would be an appropriately substituted N-(2-methylphenyl)pivalamide, where the phenyl ring carries a precursor to the C5-methanamine group.

These disconnection strategies form the basis for designing convergent synthetic routes to this compound.

Approaches for C2-tert-Butyl Installation

The sterically demanding tert-butyl group at the C2 position can be introduced either during the formation of the indole ring or through post-functionalization of a pre-formed indole.

Incorporation during Cyclization: This is often the most efficient method.

In the Fischer indole synthesis , the use of pinacolone as the ketone component directly installs the tert-butyl group at the C2 position of the resulting indole.

In the Madelung synthesis , employing pivaloyl chloride or a related pivaloylating agent to acylate an o-toluidine derivative ensures the presence of the tert-butyl group prior to the cyclization step. A patent describes the synthesis of 2-tert-butyl-1H-indole from N-o-Tolylpivalamide using n-butyllithium, achieving a 95% yield. chemicalbook.com

Post-cyclization Functionalization: While direct Friedel-Crafts alkylation of indoles is possible, it typically occurs at the more nucleophilic C3 position. Achieving C2-alkylation often requires more complex, multi-step procedures. These can include the lithiation of the C2 position of an N-protected indole, followed by reaction with a tert-butyl electrophile. orgsyn.org Given the efficiency of incorporating the group during cyclization, this approach is generally less favored for this specific target.

Strategies for C5-Methanamine Functionalization

The introduction of the methanamine group at the C5 position is typically achieved in the later stages of the synthesis from a more stable functional group.

From a Formyl Group: A common strategy is the electrophilic formylation of the pre-formed 2-tert-butylindole intermediate at the C5 position. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds. sid.irorganic-chemistry.org The resulting 2-(tert-butyl)-1H-indole-5-carbaldehyde can then be converted to the target methanamine via reductive amination. organic-chemistry.org

From a Nitrile Group: An alternative route involves the introduction of a cyano group at the C5 position. This can be achieved through methods like palladium-catalyzed cross-coupling reactions on a 5-halo-2-tert-butylindole intermediate. nih.gov The resulting 2-(tert-butyl)-1H-indole-5-carbonitrile can then be reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Conventional Synthetic Routes to Indole Derivatives Relevant to the Target Structure

Building upon the retrosynthetic analysis, established named reactions for indole synthesis can be adapted to construct the this compound scaffold.

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgthermofisher.com

The general mechanism involves the following key steps:

Formation of a phenylhydrazone from the phenylhydrazine and the carbonyl compound.

Tautomerization to an ene-hydrazine.

A researchgate.netresearchgate.net-sigmatropic rearrangement (amino-Claisen rearrangement).

Loss of ammonia and subsequent aromatization to form the indole ring. wikipedia.org

To synthesize a precursor for the target molecule, (4-cyanophenyl)hydrazine can be reacted with pinacolone. The cyano group is an effective precursor for the methanamine functionality. The reaction is typically catalyzed by Brønsted or Lewis acids. A variation on the Fischer indole synthesis allows for the use of readily available haloarenes, which are converted to the necessary hydrazine derivative in situ. rsc.orgrsc.org

| Step | Reactants | Reagents/Conditions | Product |

| 1 | (4-cyanophenyl)hydrazine, Pinacolone | Acid catalyst (e.g., H₂SO₄, ZnCl₂, PPA) | 2-(tert-Butyl)-1H-indole-5-carbonitrile |

| 2 | 2-(tert-Butyl)-1H-indole-5-carbonitrile | Reducing agent (e.g., LiAlH₄ in THF, or H₂/Raney Ni) | This compound |

Madelung Indole Synthesis Modifications

The classical Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-o-toluidine. wikipedia.org The harsh conditions required (e.g., strong bases like sodium or potassium alkoxides at 200–400 °C) can limit its applicability, especially for substrates with sensitive functional groups. wikipedia.org

However, several modifications have been developed that allow the reaction to proceed under milder conditions. The Smith-Madelung indole synthesis, for instance, utilizes organolithium reagents to effect the cyclization of silylated N-acyl-o-toluidines at much lower temperatures. wikipedia.org A recent development employs a combination of LiN(SiMe₃)₂ and CsF to mediate the tandem synthesis of N-methyl-2-arylindoles, highlighting modern efforts to improve the reaction's functional group tolerance and reduce the severity of the required conditions. researchgate.netorganic-chemistry.org

A plausible route to the target compound using a Madelung approach would start with the acylation of a suitably protected 4-amino-2-methylbenzonitrile or a related precursor with pivaloyl chloride. This would be followed by the intramolecular cyclization to form the indole ring, and subsequent functional group manipulations to yield the final product. A key advantage of this method is its ability to directly install the C2-substituent based on the choice of acylating agent.

| Step | Reactant | Reagents/Conditions | Product |

| 1 | 4-amino-2-methylbenzonitrile | 1. Pivaloyl chloride, Pyridine2. Protection of primary amine (if necessary) | N-(4-cyano-2-methylphenyl)pivalamide |

| 2 | N-(4-cyano-2-methylphenyl)pivalamide | Strong base (e.g., n-BuLi, LDA) in THF, low temperature | 2-(tert-Butyl)-1H-indole-5-carbonitrile |

| 3 | 2-(tert-Butyl)-1H-indole-5-carbonitrile | Reducing agent (e.g., LiAlH₄ in THF, or H₂/Raney Ni) | This compound |

Reissert Indole Synthesis and its Variations

The Reissert indole synthesis is a classical method for the formation of the indole nucleus, commencing with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate. wikipedia.orgwikipedia.org This reaction is followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate to yield an indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgwikipedia.org

For the synthesis of a 2-tert-butyl substituted indole, a key starting material would be an appropriately substituted ortho-nitrotoluene. The initial condensation step is typically base-catalyzed, with potassium ethoxide often yielding better results than sodium ethoxide. wikipedia.org The subsequent reductive cyclization can be achieved using various reducing agents, such as zinc in acetic acid. wikipedia.org

A significant modification of the classical Reissert synthesis involves an intramolecular approach where a furan ring-opening provides the necessary carbonyl functionality for the cyclization to form the indole ring. wikipedia.org This variation can introduce a ketone side chain in the final product, offering a handle for further functionalization. wikipedia.org

While the Reissert synthesis is a powerful tool for constructing the indole core, introducing the methanamine group at the 5-position would likely require a multi-step sequence. A plausible strategy would involve starting with a 4-nitro-ortho-nitrotoluene derivative. After the formation of the 2-tert-butyl-5-nitroindole via the Reissert reaction, the nitro group could be reduced to an amine, which could then be converted to the desired methanamine functionality through established methods.

Larock Indole Synthesis and Palladium-Catalyzed Approaches

The Larock indole synthesis is a versatile and powerful palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edu This method offers a high degree of flexibility in introducing substituents onto the indole core. wikipedia.org For the synthesis of this compound, a potential approach would involve the reaction of an appropriately substituted ortho-iodoaniline with an alkyne bearing a tert-butyl group.

The reaction mechanism of the Larock synthesis involves the oxidative addition of the ortho-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. wikipedia.org Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and yield the indole product. wikipedia.org The regioselectivity of the alkyne insertion is a crucial aspect, with bulkier substituents on the alkyne often directing the substitution pattern. wikipedia.org

To obtain the desired 5-methanamine substituent, one could envision starting with a 2-iodo-4-(protected aminomethyl)aniline. The protected amine functionality would prevent interference with the palladium catalyst. Following the Larock cyclization with a tert-butyl-substituted alkyne, deprotection of the amine would yield the target compound.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful strategy for functionalizing the indole nucleus. atlanchimpharma.com If a 5-bromo-2-tert-butylindole were available, a palladium-catalyzed amination could be employed to introduce an amino group at the 5-position. nih.gov This could then be further elaborated to the methanamine.

Modern and Green Chemistry Approaches in Indole Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency. Several of these modern techniques are applicable to the synthesis of indole derivatives.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation has been successfully demonstrated in various indole syntheses. nih.gov For instance, microwave-assisted procedures can significantly enhance the efficiency of palladium-catalyzed heterocyclization reactions to form functionalized indoles. unina.it

In the context of synthesizing this compound, microwave heating could be applied to several steps in the synthetic sequence. For example, a palladium-catalyzed intramolecular oxidative coupling of a suitably substituted enamine under microwave irradiation could provide a rapid and high-yielding route to the 2-tert-butylindole core. unina.itmdpi.com Similarly, microwave assistance could be beneficial in the functionalization of the 5-position, potentially accelerating cross-coupling or substitution reactions. The use of solvent-free microwave conditions has also been reported for the synthesis of indole derivatives, further enhancing the green credentials of this technology. openpharmaceuticalsciencesjournal.com

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green reaction media due to their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic and inorganic compounds. nih.gov They can act as both solvents and catalysts in organic reactions. rsc.orgmdpi.com

The Fischer indole synthesis, a classic method for indole formation, has been successfully carried out in Brønsted acidic ionic liquids, offering a green and mild reaction system. rsc.orgresearchgate.net These ionic liquids can be recycled and reused, minimizing waste. mdpi.com For the synthesis of a 2-tert-butyl substituted indole, a Fischer synthesis employing a suitable phenylhydrazone and catalyzed by a functionalized ionic liquid in water could be a viable and environmentally benign approach. rsc.org Furthermore, ionic liquids have been employed to facilitate multicomponent reactions for the synthesis of complex heterocyclic structures, which could potentially be adapted for the construction of polysubstituted indoles. mdpi.com

| Catalyst Type | Reaction | Key Advantages |

| Brønsted Acidic Ionic Liquid | Fischer Indole Synthesis | Recyclable catalyst, mild conditions, often performed in water. rsc.orgresearchgate.net |

| Functionalized Ionic Liquid | Michael Addition of Indoles | High yields, operational simplicity, catalyst recyclability. mdpi.com |

Water-Mediated and Solvent-Free Methodologies

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective due to its abundance, non-toxicity, and non-flammability. Several indole syntheses have been successfully performed in aqueous media. For example, the Fischer indole synthesis has been catalyzed by novel SO3H-functionalized ionic liquids in water, allowing for easy separation of the product and recycling of the catalyst. rsc.org Palladium-catalyzed cyclizations of 2-alkynylanilines to form 2-substituted indoles have also been achieved in aqueous micellar solutions, providing a sustainable alternative to traditional organic solvents. mdpi.com

Nanocatalyst and Green Catalyst Applications

Nanocatalysts have garnered significant interest in organic synthesis due to their high surface area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.netnih.gov Various nanocatalysts have been developed for the synthesis of nitrogen-containing heterocycles, including indoles. researchgate.net For instance, ruthenium nanocatalysts have been employed for the regioselective C-H alkenylation of indoles, demonstrating the potential of nanocatalysis in the functionalization of the indole core. nih.gov

Magnetic nanoparticles (MNPs) are particularly attractive as catalyst supports because they can be easily recovered from the reaction mixture using an external magnet, facilitating catalyst recycling and product purification. researchgate.net MNP-supported catalysts have been utilized in the synthesis of various indole derivatives. researchgate.net The application of such recyclable nanocatalysts in the synthesis of this compound could offer a sustainable and efficient route to this compound.

Green catalysts, in a broader sense, also include reusable solid-supported catalysts and biocatalysts. The development of heterogeneous catalysts for indole synthesis is an active area of research, aiming to simplify product purification and minimize catalyst waste.

| Catalyst Type | Application in Indole Synthesis | Key Advantages |

| Ruthenium Nanocatalyst | Regioselective C-H alkenylation of indoles | Recyclable, heterogeneous catalysis. nih.gov |

| Magnetic Nanoparticles | Synthesis of various indole derivatives | Easy catalyst recovery and recycling. researchgate.net |

Multicomponent Reactions (MCRs) for Indole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, have become powerful tools for the efficient synthesis of complex molecular architectures like indoles. arkat-usa.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate diverse libraries of compounds from readily available starting materials. arkat-usa.orgnih.gov While classical methods like the Fischer indole synthesis have been staples, MCRs offer milder conditions and broader substrate scope. nih.govrug.nl

Several MCRs are applicable to the synthesis of the indole core. The Ugi four-component reaction (U-4CR), for example, can be adapted for indole synthesis. In one approach, an Ugi reaction involving anilines, isocyanides, and aldehydes, followed by an acid-induced cyclization, can produce a variety of indole-2-carboxamide derivatives. rug.nl A notable variation is the Ugi-tetrazole four-component reaction (UT-4CR), which combines anilines, isocyanides, an aldehyde, and trimethylsilyl azide to produce 2-tetrazolo substituted indoles after an acidic ring closure step. nih.gov This method is valued for its mild conditions and the gram-scale feasibility. nih.gov

These MCR strategies are fundamentally aligned with the principles of green chemistry by maximizing atom economy and often utilizing benign solvents like ethanol without the need for metal catalysts. rug.nl Although direct MCR synthesis of a 2-tert-butyl indole is not explicitly detailed in the literature, the versatility of MCRs allows for the incorporation of sterically hindered components, suggesting that a suitably chosen aldehyde or isocyanide could potentially lead to the desired 2-substituted indole core.

| MCR Type | Components | Key Features | Reference |

| Ugi-based Indole Synthesis | Anilines, Glyoxal Dimethyl Acetal, Formic Acid, Isocyanides | Two-step process (Ugi reaction then acid-induced cyclization); mild, metal-free conditions. | rug.nl |

| Ugi-Tetrazole (UT-4CR) | Anilines, Isocyanides, 2,2-Dimethoxyacetaldehyde, TMSN₃ | Mild, two-step synthesis of 2-tetrazolo substituted indoles; scalable. | nih.gov |

| General Indole MCRs | Indole derivatives, various electrophiles and nucleophiles | Can be used to build complex heterocyclic systems fused to the indole ring. | arkat-usa.org |

Advanced Synthetic Techniques for Regioselective Functionalization

Once the indole core is formed, the precise introduction of substituents at specific positions is a significant challenge due to the presence of multiple reactive C-H bonds. nih.govacs.org The indole nucleus has six C-H bonds with varying reactivity; the pyrrole (B145914) ring (C2 and C3) is inherently more electron-rich and nucleophilic than the benzene (B151609) core (C4, C5, C6, and C7). chim.it Consequently, traditional electrophilic substitution reactions typically occur at the C3 position. chim.it Accessing the other positions, particularly on the less reactive benzenoid ring, requires more sophisticated strategies. nih.govacs.orgrsc.org C-H functionalization has emerged as a powerful, atom-economical approach that avoids the need for pre-functionalized starting materials, such as halogenated indoles. chim.itnih.gov

C-H Functionalization Strategies for Indoles

Direct C-H functionalization is a step-economical strategy for forming new C-C and C-X bonds. chim.itnih.gov For indoles, the primary challenge is controlling the site selectivity among the various C-H bonds. nih.govacs.org Strategies have been developed to target not only the more reactive C2 and C3 positions but also the traditionally less accessible C4, C5, C6, and C7 positions on the benzene ring. chim.itnih.gov These methods often rely on advanced catalytic systems, including both transition-metal-catalyzed and metal-free protocols, frequently employing directing groups to achieve high regioselectivity. chim.itnih.gov

Transition metals are widely used to catalyze the activation of otherwise inert C-H bonds. nih.gov Palladium, rhodium, and copper are particularly prominent in indole functionalization.

Palladium (Pd): Palladium catalysis is extensively used for various C-H functionalization reactions, including arylation, alkenylation, and acylation. mdpi.com For instance, Pd(II)-catalyzed C-H arylation of free (NH) indoles can be directed to the C4 position using a carbonyl group at C3 as the directing group. acs.org Oxidative coupling reactions catalyzed by palladium can also synthesize 2-arylindoles directly from indoles and arenes, with the mechanism often described as a concerted metalation-deprotonation (CMD) process. acs.orguri.edu

Rhodium (Rh): Rhodium catalysts are effective for C-H functionalization, particularly for reactions at the C7 position. For example, a rhodium-catalyzed C7-alkenylation of indoles can be achieved using an N-pivaloyl directing group. chim.it

Copper (Cu): Copper catalysts are often used for arylation reactions. For example, the use of an N-P(O)tBu₂ directing group on the indole nitrogen can direct copper-catalyzed arylation to the C6 position. acs.org

These transition metal-catalyzed reactions provide powerful methods for creating diverse indole derivatives that would be difficult to access through traditional means. acs.org

While transition metals are highly effective, the development of metal-free C-H functionalization protocols is desirable to avoid the cost and potential toxicity of residual metals, especially in pharmaceutical applications. nih.govacs.org These methods often employ strong oxidants or proceed through radical or ionic intermediates.

One notable metal-free approach is C-H amination using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to synthesize indoles from N-Ts-2-alkenylanilines. acs.orgresearchgate.net Another strategy involves C-H borylation. The use of BBr₃ under mild conditions can achieve selective borylation at the C4 and C7 positions of indoles when guided by pivaloyl groups at the C3 or N1 positions, respectively. nih.govacs.org This borylated intermediate can then be used for further functionalization. nih.gov Additionally, transition-metal-free C3-alkylation of indoles can be achieved using nitrobenzene as an oxidant in the presence of a strong base. nih.gov These methods demonstrate the growing potential of metal-free chemistry in complex synthesis. chemrxiv.org

To overcome the challenge of regioselectivity in C-H functionalization, chemists often install a directing group (DG) on the indole, typically at the N1 or C3 position. acs.orgnih.gov The DG coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its selective activation through the formation of a cyclometalated intermediate. acs.org

The choice of directing group and catalyst is crucial for controlling the site of functionalization. nih.govacs.org

N-P(O)tBu₂: When installed on the indole nitrogen, this group can direct palladium-catalyzed arylation to the C7 position and copper-catalyzed arylation to the C6 position. acs.org

N-pivaloyl: This easily removable group can direct rhodium-catalyzed C7-alkenylation. chim.it When a pivaloyl group is installed at the C3 position, it can direct palladium-catalyzed arylation to the C4 position. acs.orgnih.gov

Carbonyl Groups: A formyl or acetyl group at the C3 position can direct palladium-catalyzed C4-arylation. nih.govacs.org Interestingly, under certain conditions, C4-arylation of 3-acetylindoles can be followed by a domino migration of the acetyl group to the C2 position. acs.org

The development of new directing groups, including transient directing groups, continues to expand the toolkit for predictable and selective indole functionalization. acs.org

| Directing Group | Position | Catalyst | Functionalization Site | Reference |

| N-P(O)tBu₂ | N1 | Palladium (Pd) | C7 | acs.org |

| N-P(O)tBu₂ | N1 | Copper (Cu) | C6 | acs.org |

| N-pivaloyl | N1 | Rhodium (Rh) | C7 | chim.it |

| Pivaloyl | C3 | Palladium (Pd) | C4 | acs.orgnih.gov |

| Formyl/Acetyl | C3 | Palladium (Pd) | C4 | nih.govacs.org |

Achieving regioselectivity across all positions of the indole ring is the ultimate goal of C-H functionalization strategies.

C2 and C7 Functionalization: These positions can be targeted by placing a directing group on the indole nitrogen. nih.gov For example, N-protection can steer functionalization to C2, while groups like N-P(O)tBu₂ or N-pivaloyl can direct reactions to the C7 position. acs.orgchim.it

C4 Functionalization: The C4 position is difficult to access due to its steric hindrance and lower reactivity. nih.gov However, placing a directing group at the C3 position, such as a pivaloyl or formyl group, has proven to be an effective strategy for directing metal catalysts to the C4-H bond. acs.orgnih.govnih.gov

C5 and C6 Functionalization: These positions are the most remote from common directing group attachment points (N1 and C3), making their selective functionalization particularly challenging. nih.gov Nevertheless, specific catalyst and directing group combinations have been developed. For instance, an N-P(O)tBu₂ directing group with a copper catalyst directs arylation to the C6 position. acs.org C5 arylation has been achieved using a C3-pivaloyl directing group in combination with a diaryliodonium salt as the arylating agent and a copper catalyst. nih.gov

The ability to selectively functionalize each position on the indole ring through the strategic choice of catalysts and directing groups provides powerful pathways for the synthesis of complex indole-containing molecules. nih.govacs.org

Introduction of the tert-Butyl Group at C2 Position

The installation of an alkyl group, particularly a bulky tert-butyl group, at the C2 position of the indole ring presents a unique synthetic challenge. The inherent electronic properties of the indole nucleus favor electrophilic attack at the C3 position. researchgate.net Consequently, direct C2 functionalization requires specific strategies to overcome this natural reactivity.

Electrophilic aromatic substitution (EAS) is a fundamental method for functionalizing aromatic rings. wikipedia.org However, for indoles, the high electron density at the C3 position makes it the most nucleophilic and thus the preferred site for electrophilic attack. researchgate.netnih.gov Direct Friedel-Crafts alkylation to introduce a tert-butyl group at C2 is generally inefficient due to poor regioselectivity and the potential for multiple alkylations. researchgate.net

A known synthetic route to 2-tert-butyl-1H-indole involves the cyclization of N-o-Tolylpivalamide using a strong base like n-butyllithium. chemicalbook.com This method bypasses the regioselectivity issues associated with direct electrophilic substitution on the pre-formed indole ring.

| Method | Description | Challenges | Reference |

| Direct Friedel-Crafts Alkylation | Reaction of indole with a tert-butyl electrophile (e.g., from t-butanol/acid). | Poor regioselectivity, preferential C3-alkylation, polyalkylation. | researchgate.net |

| C3-Blocking Strategy | Introduction of a removable group at C3, followed by C2-alkylation and deprotection. | Multi-step, potential for side reactions. | researchgate.net |

| Cyclization of Precursors | Synthesis of an N-substituted aniline (B41778) precursor followed by base-mediated cyclization. | Requires specifically designed starting materials. | chemicalbook.com |

Radical C-H functionalization has emerged as a powerful alternative for installing alkyl groups, offering different regioselectivity compared to ionic pathways. chim.itresearchgate.net The use of radical initiators like di-tert-butyl peroxide (DTBP) can generate tert-butoxyl radicals. acs.org These radicals can then participate in reactions that lead to the formation of a tert-butyl radical, which can subsequently attack the indole ring.

DTBP-mediated reactions can proceed under metal-free conditions, providing an efficient pathway for C-H bond functionalization. researchgate.net The tert-butoxyl radical, formed from the homolysis of DTBP at high temperatures, can abstract a hydrogen atom to generate a radical intermediate. acs.org In the context of indoles, this can lead to cross-dehydrogenative coupling reactions where a C-H bond on the indole is functionalized. researchgate.net While C3 functionalization is common, conditions can be optimized to favor C2 substitution, particularly if the nitrogen is protected or if specific catalysts are employed. chim.it

| Radical Source | Typical Conditions | Proposed Mechanism | Advantages | Reference |

| Di-tert-butyl peroxide (DTBP) | High temperature (e.g., 110-120 °C), often in a non-polar solvent like DCE. | Homolysis of DTBP generates tert-butoxyl radicals, which can lead to the formation of a tert-butyl radical that attacks the indole nucleus. | Metal-free, alternative regioselectivity to EAS. | researchgate.netacs.org |

| tert-Butyl hydroperoxide (TBHP) | Often used with a metal catalyst or under specific oxidative conditions. | Generates tert-butylperoxy radicals which can lead to C-H oxidation or coupling. | Can be used under milder conditions than DTBP. | organic-chemistry.org |

The presence of a bulky tert-butyl group at the C2 position significantly influences the reactivity and regioselectivity of subsequent functionalization steps. stackexchange.com The tert-butyl group exerts both electronic and steric effects.

Electronic Effect : As an alkyl group, the tert-butyl substituent is electron-donating through an inductive effect. stackexchange.com This can activate the aromatic system towards further electrophilic substitution.

Steric Effect : The significant steric hindrance of the tert-butyl group blocks access to the adjacent C3 position. This steric blocking is a powerful tool for directing incoming reagents to other positions on the indole ring. stackexchange.com

For electrophilic substitution on the benzene portion of the 2-tert-butyl-1H-indole, the directing influence of the indole nitrogen (an activating, ortho-, para-director to the benzene ring, favoring C4 and C6) and the pyrrolic double bond must be considered. The electron-donating nature of the indole system generally directs electrophiles to the C5 or C7 positions. The steric bulk at C2 may disfavor substitution at the C7 position, potentially enhancing the selectivity for the C5 position, which is required for the synthesis of the target molecule.

Introduction of the Methanamine Group at C5 Position

Once the 2-tert-butyl-1H-indole core is synthesized, the next crucial step is the introduction of the methanamine group at the C5 position of the benzene ring portion of the indole.

Direct C-H aminomethylation, such as the Mannich reaction, is a common method for introducing an aminomethyl group onto electron-rich aromatic and heteroaromatic rings. wikipedia.org The classical Mannich reaction involves an amine, formaldehyde, and an active hydrogen-containing compound. wikipedia.org For indoles, this reaction typically occurs at the electron-rich C3 position.

To achieve C5-aminomethylation on the 2-tert-butyl-1H-indole substrate, the greater reactivity of the pyrrole ring must be overcome. Friedel-Crafts-type aminomethylation reactions under specific conditions might favor substitution on the benzene ring. This could involve the use of pre-formed electrophiles like N-(hydroxymethyl)amines or their corresponding iminium ions in the presence of a Lewis acid. The directing effects of the indole nitrogen and the C2-tert-butyl group would be critical in achieving the desired C5 regioselectivity. Recent advances have described novel aminomethylation reactions that can occur at various positions on the indole ring using different reagents and catalysts. acs.org

A more reliable and widely used approach for introducing the methanamine group at C5 is a two-step sequence involving the introduction of a suitable precursor group, followed by its chemical reduction.

Step 1: Introduction of a Precursor at C5

The C5 position can be functionalized using various electrophilic substitution reactions. The presence of the C2-tert-butyl group helps direct substitution away from the pyrrole ring.

Cyanation : A nitrile group (-CN) can be introduced at the C5 position through reactions such as the Friedel-Crafts cyanation or by conversion of a C5-halogenated indole via palladium-catalyzed cross-coupling reactions. The direct synthesis of 2-tert-butyl-1H-indole-5-carbonitrile has been reported. matrixscientific.com

Amidation : A carboxamide group (-CONH₂) can be installed at C5. This typically involves a Friedel-Crafts acylation to introduce a C5-carboxyl group, which is then converted to the primary amide. For instance, 1H-indole-2-carboxamides can be prepared from the corresponding carboxylic acids. nih.gov

Step 2: Reduction of the Precursor

Once the nitrile or amide precursor is in place at the C5 position, it can be reduced to the primary amine functionality.

Reduction of Nitriles : The cyano group is readily reduced to an aminomethyl group (-CH₂NH₂) using powerful reducing agents. Common reagents for this transformation include Lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, or catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere.

Reduction of Amides : Primary amides can also be reduced to the corresponding amines using strong reducing agents like LiAlH₄.

This two-step reduction strategy offers a robust and high-yielding pathway to the desired this compound.

| Precursor Group | Introduction Method | Reduction Method | Product | Reference |

| Nitrile (-CN) | Friedel-Crafts cyanation, Pd-catalyzed coupling. | LiAlH₄, Catalytic Hydrogenation (H₂/Raney Ni). | Methanamine (-CH₂NH₂) | matrixscientific.com |

| Amide (-CONH₂) | Friedel-Crafts acylation followed by amidation. | LiAlH₄. | Methanamine (-CH₂NH₂) | nih.gov |

Specific Methods for 5-Aminomethylation of Indoles

Direct C5 aminomethylation of indoles is not a common transformation due to the inherent electronic properties of the indole nucleus, which favor electrophilic attack at the C3 position. To achieve substitution at the C5 position, the indole nitrogen is often protected with an electron-withdrawing group. This modification reduces the nucleophilicity of the pyrrole ring and directs electrophiles to the benzene portion of the molecule. A plausible synthetic route to this compound involves the initial synthesis of a 5-functionalized 2-tert-butyl-1H-indole intermediate, such as a 5-cyano or 5-formyl derivative.

One effective strategy involves the synthesis of a 5-cyano-2-tert-butyl-1H-indole intermediate. The cyano group can then be reduced to the aminomethyl group. The synthesis of the key intermediate, tert-butyl 5-cyano-1H-indole-1-carboxylate, has been reported. This intermediate provides a clear pathway to the desired product.

Table 1: Key Intermediates in the Synthesis of this compound

| Intermediate Compound | Chemical Structure | Role in Synthesis |

| 2-tert-Butyl-1H-indole | Starting indole scaffold. | |

| N-Protected-2-tert-butyl-1H-indole | Protection of the indole nitrogen to direct substitution to the benzene ring. | |

| 5-Cyano-2-tert-butyl-1H-indole | Key intermediate with a functional group at the C5 position. | |

| 2-tert-Butyl-1H-indole-5-carbaldehyde | Alternative key intermediate for subsequent reductive amination. |

The conversion of the 5-cyano group to the 5-aminomethyl group is typically achieved through catalytic hydrogenation. This reduction is a well-established method for converting nitriles to primary amines.

Catalytic Reduction of 5-Cyanoindole: A solution of the 5-cyanoindole derivative in a suitable solvent, such as ethanol or methanol, is subjected to hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂). The reaction is typically carried out under pressure to facilitate the reduction.

Alternatively, if a 5-formyl-2-tert-butyl-1H-indole intermediate is synthesized, the aminomethyl group can be introduced via reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an ammonia source, followed by in-situ reduction of the imine to the corresponding amine.

Reductive Amination of 5-Indolecarbaldehyde: The 5-formylindole is treated with an ammonia source, such as ammonium acetate or ammonia gas, to form the intermediate imine. A reducing agent, for instance, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is then added to the reaction mixture to reduce the imine to the primary amine researchgate.net.

Microflow Synthesis for Enhanced Efficiency and Scalability

The synthesis of complex organic molecules like this compound can be significantly improved by employing microflow technology. Microreactors offer numerous advantages over traditional batch processing, leading to enhanced efficiency, safety, and scalability jst.go.jp.

Principles of Microfluidic Reactors in Indole Synthesis

Microfluidic reactors are characterized by their small channel dimensions, typically in the micrometer to millimeter range. This small scale results in a very high surface-area-to-volume ratio, which is a key principle behind their effectiveness alineinc.com. The fundamental principles that make microfluidic reactors advantageous for indole synthesis include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio allows for extremely efficient heat exchange. This enables precise temperature control, minimizing the formation of byproducts that can occur due to temperature gradients in larger batch reactors. Similarly, mass transfer is significantly improved, leading to faster and more uniform mixing of reactants elveflow.com.

Precise Reaction Time Control: In a microflow system, the reaction time (residence time) is accurately determined by the reactor volume and the flow rate of the reagents. This precise control allows for the optimization of reaction conditions to maximize yield and minimize side reactions, which is particularly beneficial when dealing with unstable intermediates often encountered in heterocyclic synthesis eurekalert.orgbeilstein-journals.org.

Laminar Flow: The flow within microchannels is typically laminar, meaning that mixing occurs primarily through diffusion. This predictable flow behavior allows for controlled contacting of reagents and can be exploited to perform reactions that are difficult to control in the turbulent mixing environment of a batch reactor .

Advantages in Reaction Control and Yield Optimization

The principles of microfluidic reactors translate into tangible advantages for the synthesis of indole derivatives, leading to superior reaction control and optimized yields.

Improved Yield and Selectivity: The precise control over temperature and residence time in microreactors often leads to higher yields and improved selectivity compared to batch processes. For instance, in the synthesis of indole derivatives, unwanted dimerization or multimerization can be suppressed by minimizing the time unstable intermediates are present in the reaction mixture eurekalert.org.

Enhanced Safety: The small volume of reactants within a microreactor at any given time significantly enhances the safety of the process, especially when dealing with highly exothermic or hazardous reactions. This allows for the exploration of reaction conditions, such as higher temperatures and pressures, that would be unsafe to perform on a larger scale in a batch reactor elveflow.combeilstein-journals.org.

Rapid Optimization: Microflow systems are ideal for rapid reaction optimization. By systematically varying flow rates, temperatures, and reagent concentrations, a large number of reaction conditions can be screened in a short amount of time, accelerating the development of efficient synthetic protocols elveflow.com.

Table 2: Comparison of Batch vs. Microflow Synthesis for Heterocyclic Compounds

| Feature | Batch Synthesis | Microflow Synthesis |

| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |

| Mass Transfer | Dependent on stirring, can be non-uniform | Rapid and efficient diffusion-based mixing jst.go.jp |

| Reaction Time Control | Less precise | Highly precise control of residence time eurekalert.org |

| Safety | Higher risk with hazardous reactions | Inherently safer due to small reaction volumes beilstein-journals.org |

| Scalability | Often requires re-optimization | Scalable by "numbering-up" reactors atomfair.com |

| Yield & Selectivity | Variable, often lower | Often higher and more reproducible eurekalert.org |

Industrial Applicability and Continuous Manufacturing Considerations

Microflow synthesis is not just a laboratory-scale technique; it has significant potential for the industrial production of fine chemicals and pharmaceuticals, including indole derivatives. The transition from batch to continuous manufacturing offers numerous economic and operational benefits.

Scalability: A key advantage of microflow technology is its straightforward scalability. Instead of increasing the size of the reactor (scaling-up), which can alter the reaction conditions and require re-optimization, production is increased by operating multiple microreactors in parallel, a concept known as "numbering-up" or "scaling-out". This approach ensures that the optimized reaction conditions developed on a small scale are maintained during large-scale production atomfair.comresearchgate.net.

Continuous Manufacturing: Microreactors are inherently suited for continuous manufacturing processes. This allows for a steady-state production, which can lead to more consistent product quality, reduced downtime, and lower operational costs compared to the discrete steps of batch production amf.ch. The integration of in-line analytical techniques can enable real-time monitoring and control of the manufacturing process, further enhancing quality and efficiency atomfair.com.

Reduced Footprint and Cost: Continuous flow systems are typically much smaller than traditional batch reactors for the same production capacity. This reduced footprint can lead to significant savings in plant infrastructure and operational costs. Furthermore, the efficiency of microflow synthesis can lead to reduced consumption of raw materials and solvents, contributing to more sustainable and cost-effective manufacturing rsc.orgresearchgate.net. The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry to improve the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates scispace.comiitb.ac.in.

Chemical Transformations and Derivatizations of 2 Tert Butyl 1h Indol 5 Yl Methanamine

Reactions Involving the Primary Amine Group

The primary amine of (2-(tert-Butyl)-1H-indol-5-yl)methanamine is a versatile functional group, readily undergoing a variety of transformations to yield a wide array of derivatives.

Acylation and Sulfonylation Reactions

The primary amine of this compound can be readily acylated to form amides or sulfonated to produce sulfonamides. These reactions are typically carried out by treating the amine with an appropriate acylating or sulfonylating agent, such as an acid chloride, anhydride, or sulfonyl chloride, often in the presence of a base to neutralize the acidic byproduct.

For instance, acylation with chloroacetyl chloride in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) would be expected to yield N-(2-chloroacetyl)- this compound. nih.gov This resulting α-chloro amide can then serve as a versatile intermediate for further functionalization, for example, through nucleophilic substitution of the chlorine atom.

Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would lead to the corresponding sulfonamide. The general scheme for these reactions is presented below:

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Structure of Product |

| Acyl Chloride (RCOCl) | Amide | N-((2-(tert-Butyl)-1H-indol-5-yl)methyl)acetamide derivative |

| Acid Anhydride ((RCO)₂O) | Amide | N-((2-(tert-Butyl)-1H-indol-5-yl)methyl)acetamide derivative |

| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | N-((2-(tert-Butyl)-1H-indol-5-yl)methyl)sulfonamide derivative |

These transformations are valuable for modifying the electronic and steric properties of the molecule, which can be crucial for various applications.

Alkylation and Reductive Amination

The primary amine can be alkylated to form secondary or tertiary amines. One of the most effective methods for achieving mono-alkylation is through reductive amination. libretexts.orgorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. youtube.com

A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), is typically employed for this purpose as it selectively reduces the protonated imine (iminium ion) over the starting carbonyl compound. youtube.com

Table 2: Reductive Amination of this compound

| Carbonyl Compound | Product |

| Formaldehyde | N-methyl-(2-(tert-Butyl)-1H-indol-5-yl)methanamine |

| Acetaldehyde | N-ethyl-(2-(tert-Butyl)-1H-indol-5-yl)methanamine |

| Acetone | N-isopropyl-(2-(tert-Butyl)-1H-indol-5-yl)methanamine |

| Benzaldehyde | N-benzyl-(2-(tert-Butyl)-1H-indol-5-yl)methanamine |

This method provides a high degree of control over the extent of alkylation, making it a preferred strategy for the synthesis of secondary amines.

Formation of Schiff Bases and Imines

The condensation of this compound with aldehydes or ketones under appropriate conditions leads to the formation of Schiff bases, also known as imines. nih.gov This reaction is typically reversible and acid-catalyzed. The formation of the imine is the first step in reductive amination, as mentioned previously. youtube.com

The stability of the resulting imine can vary depending on the structure of the carbonyl compound used. Aromatic aldehydes, for instance, tend to form more stable, conjugated imines. luc.edu These imines can be isolated as stable products or used as intermediates for further reactions.

Cyclization Reactions utilizing the Aminomethyl Moiety

The aminomethyl group, in conjunction with the indole (B1671886) nucleus, can participate in cyclization reactions to form new heterocyclic rings. A notable example is the Pictet-Spengler reaction, which typically involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.govnih.gov While the substrate is an aminomethylindole, a related intramolecular cyclization is conceivable.

Following the formation of an imine with a suitable aldehyde or ketone, an intramolecular electrophilic attack of the indole ring at the C4 position onto the iminium carbon could lead to the formation of a new six-membered ring, resulting in a tetracyclic system. wikipedia.org The success of such a reaction would depend on the reactivity of the C4 position of the indole and the reaction conditions employed. The general concept is illustrated below:

Hypothetical Pictet-Spengler-type Cyclization:

Formation of an imine between this compound and an aldehyde (R-CHO).

Acid-catalyzed intramolecular cyclization of the resulting iminium ion onto the C4 position of the indole ring.

Deprotonation to yield the final tetracyclic product.

Transformations on the Indole Nucleus

The indole ring system is electron-rich and susceptible to electrophilic attack. The existing substituents at the C2 and C5 positions influence the regioselectivity of further functionalization.

Further Functionalization of the Indole Ring (excluding C2 and C5)

The indole nucleus generally undergoes electrophilic aromatic substitution preferentially at the C3 position. nih.gov Given that the C2 position is blocked by a bulky tert-butyl group and the C5 position bears the aminomethyl substituent, electrophilic attack is expected to occur at the C3, C4, C6, or C7 positions. The directing effects of the existing substituents will play a crucial role in determining the site of further functionalization.

For instance, halogenation, nitration, or Friedel-Crafts acylation would likely target the C3 position due to its inherent high electron density. However, the steric hindrance from the adjacent C2-tert-butyl group might influence the outcome. Reactions on related indole systems have shown that substitution can be directed to other positions depending on the reagents and conditions used. rsc.org For example, electrophilic substitution on 2-tert-butyl-1H-indol-5-amine can occur at the C3 and C7 positions.

Table 3: Potential Sites for Electrophilic Substitution on the Indole Ring

| Position | Electronic Influence | Steric Hindrance | Predicted Reactivity |

| C3 | Highly activated | Moderate (from C2-tert-butyl) | High |

| C4 | Activated | Low | Moderate |

| C6 | Moderately activated | Low | Moderate |

| C7 | Moderately activated | Low | Moderate |

Careful selection of reaction conditions and electrophiles would be necessary to achieve selective functionalization at a desired position on the indole ring.

N-Substitution Reactions at the Indole Nitrogen

The nitrogen atom of the indole ring in this compound is nucleophilic and can be readily substituted. These reactions, typically N-alkylation or N-arylation, are fundamental for modifying the compound's properties. Prior to N-substitution, the primary amine at the 5-position would likely be protected, for example as a tert-butoxycarbonyl (Boc) carbamate, to prevent its competing reaction with the electrophile.

N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. The reaction is typically achieved by deprotonating the indole N-H with a suitable base to form the indolide anion, which then acts as a nucleophile. Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. organic-chemistry.org The choice of the alkylating agent can vary widely, from simple alkyl halides to more complex functionalized molecules. For instance, a one-pot selective N-alkylation of unprotected indoles with alcohols has been demonstrated using TsCl as a promoter. organic-chemistry.org

N-Arylation: The introduction of an aryl group at the indole nitrogen generally requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. mdpi.com Palladium-catalyzed methods are common, coupling the indole with an aryl halide (bromide or iodide) in the presence of a phosphine (B1218219) ligand and a base. mdpi.com Copper-catalyzed systems, often using ligands like L-proline, are also effective for N-arylation. mdpi.com

The table below illustrates representative conditions for N-substitution reactions on indole scaffolds, which would be applicable to the protected form of this compound.

Table 1: Representative N-Substitution Reactions on Indole Scaffolds

| Reaction Type | Substrate Example | Reagents and Conditions | Product Example | Yield | Citation |

|---|---|---|---|---|---|

| N-Alkylation | Indole | 1. NaH, DMF2. Alkyl Halide (R-X) | 1-Alkyl-indole | Good to Excellent | organic-chemistry.org |

| N-Alkylation | Tosylated Indole | Alcohol (R-OH), K3PO4, Toluene, 120 °C | 1-Alkyl-indole | High | organic-chemistry.org |

| N-Arylation | Bis(indolyl)methane | Aryl Iodide, CuI, K2CO3, DMF, 100 °C | N-Aryl bis(indolyl)methane | 85% | academie-sciences.fr |

Oxidative and Reductive Modifications of the Indole Core

The indole core of this compound is susceptible to both oxidation and reduction, which can significantly alter its structure and properties. The bulky tert-butyl group at the C2 position sterically hinders direct reaction at this site and influences the regioselectivity of these transformations.

Oxidative Modifications: The electron-rich indole ring is prone to oxidation, which can lead to several products depending on the oxidant and reaction conditions. nih.gov A common transformation is the oxidation of the C2-C3 double bond.

Formation of 2-Oxindoles: Oxidation of indoles can yield 2-oxindoles. However, for C2-substituted indoles like the target compound, this pathway is less direct. The presence of the C2-tert-butyl group would prevent the direct formation of a C2-carbonyl.

Witkop Oxidation: This reaction involves the oxidative cleavage of the C2-C3 double bond, typically leading to a 2-acylaminobenzaldehyde or related structures. nih.gov This process often requires the presence of a substituent at the C2 position. nih.gov A unified halide catalysis protocol using oxone as the terminal oxidant has been reported for efficient Witkop oxidation. nih.gov For this compound, this would result in the cleavage of the pyrrole (B145914) ring.

Reductive Modifications: The indole core can be selectively reduced to form indolines or, under more forcing conditions, fully saturated octahydroindoles.

Reduction to Indolines: The most common reductive transformation is the hydrogenation of the pyrrole ring (the C2-C3 double bond) to yield the corresponding indoline. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO2), or Raney nickel. nih.gov The reaction proceeds with high diastereoselectivity when a chiral center is present. nih.gov The bulky C2-tert-butyl group would remain intact during this transformation.

Reduction of the Benzene (B151609) Ring: Reduction of the carbocyclic (benzene) portion of the indole nucleus is more challenging and requires harsher conditions, such as high-pressure hydrogenation with rhodium or ruthenium catalysts. This is due to the aromatic stability of the benzene ring. wikipedia.org

The following table summarizes typical oxidative and reductive modifications applicable to the indole nucleus.

Table 2: Oxidative and Reductive Modifications of the Indole Core

| Reaction Type | Substrate Example | Reagents and Conditions | Product Type | Citation |

|---|---|---|---|---|

| Witkop Oxidation | C2-Substituted Indole | Oxone, KCl, HFIP/H2O | 2-Acylamino-benzaldehyde derivative | nih.gov |

Spectroscopic and Advanced Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule. For (2-(tert-Butyl)-1H-indol-5-yl)methanamine, a combination of one-dimensional and two-dimensional NMR experiments is employed for a complete structural assignment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy is instrumental in identifying the number of different types of protons in a molecule and their respective electronic environments. The chemical shift (δ), multiplicity (splitting pattern), and integral value of each signal provide a wealth of structural information.

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons on the indole (B1671886) ring, the aminomethyl group, and the tert-butyl group are expected in distinct regions. The protons on the indole ring would typically appear in the downfield region (around 6.5-7.5 ppm) due to the deshielding effect of the aromatic system. The aminomethyl (-CH₂NH₂) protons would likely resonate in the range of 3.5-4.0 ppm, while the nine equivalent protons of the tert-butyl group would give rise to a characteristic singlet signal in the upfield region (around 1.3 ppm).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Indole NH | 8.0 - 8.5 | Singlet (broad) | 1H |

| Aromatic CH | 6.5 - 7.5 | Multiplet | 3H |

| -CH₂NH₂ | 3.5 - 4.0 | Singlet | 2H |

| -NH₂ | 1.5 - 2.5 | Singlet (broad) | 2H |

| -C(CH₃)₃ | 1.3 - 1.5 | Singlet | 9H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

For this compound, the ¹³C NMR spectrum would display signals for the eight carbon atoms of the indole ring, the aminomethyl carbon, the quaternary carbon of the tert-butyl group, and the three equivalent methyl carbons. The aromatic carbons are expected to resonate in the downfield region (100-140 ppm). The aminomethyl carbon would likely appear around 40-50 ppm, while the carbons of the tert-butyl group would be found in the upfield region (quaternary carbon around 30-35 ppm and methyl carbons around 25-30 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Indole C2 | 145 - 150 |

| Indole C3a, C7a | 125 - 135 |

| Indole C4, C6, C7 | 110 - 125 |

| Indole C5 | 130 - 140 |

| Indole C3 | 100 - 105 |

| -CH₂NH₂ | 40 - 50 |

| -C(CH₃)₃ | 30 - 35 |

| -C(CH₃)₃ | 25 - 30 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Confirmation

Two-dimensional (2D) NMR techniques are crucial for confirming the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is used to establish proton-proton connectivity within spin systems.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): These experiments reveal one-bond correlations between protons and the carbon atoms they are directly attached to. This is essential for assigning proton signals to their corresponding carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly valuable for connecting different spin systems and for identifying quaternary carbons.

Through the combined interpretation of COSY, HMQC, and HMBC spectra, the complete and unambiguous assignment of all proton and carbon signals for this compound can be achieved, thus confirming its proposed structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This high precision allows for the determination of the elemental composition of the molecule. For this compound (C₁₃H₁₈N₂), the calculated exact mass of the molecular ion [M+H]⁺ would be compared to the experimentally measured value to confirm its molecular formula.

Fragmentation Pattern Analysis for Structural Insights

In mass spectrometry, molecules can be fragmented into smaller charged particles. The pattern of these fragments is characteristic of the molecule's structure. Analysis of the fragmentation pattern of this compound can provide valuable information about its structural components. For example, a common fragmentation pathway for indole derivatives is the loss of the side chain. In this case, the loss of the aminomethyl group or the tert-butyl group would result in characteristic fragment ions, further corroborating the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the primary amine (-NH2), the indole ring, and the tert-butyl group.

The primary amine functional group is anticipated to show two distinct N-H stretching vibrations in the region of 3400-3250 cm⁻¹. orgchemboulder.com Specifically, primary amines typically display two bands: an asymmetric stretching vibration at a higher frequency and a symmetric stretching vibration at a lower frequency. spectroscopyonline.comlibretexts.org Additionally, the N-H bending vibration, or scissoring motion, for a primary amine is expected to appear in the 1650-1580 cm⁻¹ region. orgchemboulder.com A broad N-H wagging band may also be observed between 910 and 665 cm⁻¹. orgchemboulder.com

The indole ring structure contributes several characteristic bands. The N-H stretch of the indole amine is typically observed as a sharp peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range. Furthermore, C=C stretching vibrations within the aromatic ring system generally appear in the 1600-1450 cm⁻¹ region. wpmucdn.com

The tert-butyl group will be evidenced by characteristic C-H stretching and bending vibrations. Strong C-H stretching bands for the methyl groups within the tert-butyl moiety are expected around 2960 cm⁻¹. C-H bending vibrations for the tert-butyl group are also anticipated, typically appearing around 1365 cm⁻¹ (symmetric) and 1390 cm⁻¹ (asymmetric).

A summary of the expected characteristic IR absorption bands for "this compound" is presented in the interactive data table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch (Asymmetric & Symmetric) | 3400-3250 |

| Primary Amine | N-H Bend (Scissoring) | 1650-1580 |

| Primary Amine | N-H Wag | 910-665 |

| Indole Ring | N-H Stretch | ~3400 |

| Indole Ring | Aromatic C-H Stretch | 3100-3000 |

| Indole Ring | C=C Stretch | 1600-1450 |

| tert-Butyl Group | C-H Stretch | ~2960 |

| tert-Butyl Group | C-H Bend (Symmetric) | ~1365 |

| tert-Butyl Group | C-H Bend (Asymmetric) | ~1390 |

| Aromatic Amine | C-N Stretch | 1335-1250 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is then used to determine the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. For "this compound," the molecular formula is C13H18N2. bldpharm.com

The theoretical elemental composition of "this compound" can be calculated based on its molecular formula and the atomic weights of its constituent elements. The molecular weight of this compound is 202.30 g/mol . bldpharm.com

The expected elemental composition is as follows:

Carbon (C): 77.18%

Hydrogen (H): 8.97%

Nitrogen (N): 13.85% webqc.org

Experimental results from elemental analysis of a pure sample of "this compound" are expected to closely match these calculated theoretical values, typically within a margin of ±0.4%. This correspondence provides strong evidence for the compound's elemental composition and supports the proposed molecular formula.

The following interactive data table summarizes the calculated elemental analysis data for "this compound".

| Element | Symbol | Atomic Weight | Number of Atoms | Mass Percent |

| Carbon | C | 12.011 | 13 | 77.18% |

| Hydrogen | H | 1.008 | 18 | 8.97% |

| Nitrogen | N | 14.007 | 2 | 13.85% |

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of (2-(tert-Butyl)-1H-indol-5-yl)methanamine and its influence on the molecule's properties and interactions. These studies investigate the various spatial arrangements of atoms, or conformers, and their relative energies to identify the most stable structures.

| Computational Method | Basis Set | Calculated Property | Finding |

|---|---|---|---|

| DFT (B3LYP) | 6-31G(d) | Dihedral Angle (C4-C5-C(amine)-N) | Predicted to be non-planar to minimize steric clash. |

| Molecular Mechanics (MMFF94) | N/A | Rotational Barrier (Indole-CH2NH2) | Relatively low, suggesting flexibility of the aminomethyl group. |

| Semi-empirical (PM6) | N/A | Most Stable Conformer | The aminomethyl group is likely oriented away from the tert-butyl group. |

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens to probe the electronic structure and reactivity of this compound at the atomic level. youtube.com These methods, based on the principles of quantum mechanics, provide detailed information that is often inaccessible through experimental means alone.

Electronic Structure Elucidation (e.g., HOMO-LUMO Analysis)

The electronic character of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance as they represent the frontier orbitals involved in chemical reactions. researchgate.netaimspress.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring, which is prone to electrophilic attack. nih.govresearchgate.net The presence of the electron-donating methanamine group at the C5 position would further increase the energy of the HOMO, enhancing the nucleophilicity of the indole system. Conversely, the LUMO is likely to be distributed over the aromatic system, representing the region most susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. aimspress.com A smaller HOMO-LUMO gap generally implies higher reactivity. Density Functional Theory (DFT) calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-31G(d,p)), are commonly employed to compute these orbital energies and visualize their distributions. researchgate.netresearchgate.net

| Parameter | Calculated Value (Illustrative) | Interpretation |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -0.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | Reflects the molecule's chemical stability and reactivity. |

Reaction Mechanism Predictions and Validation (e.g., Transition State Analysis)

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, computational chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and the intermediates involved in a given transformation.

For the synthesis of this compound, theoretical studies can predict the most likely reaction pathways. For example, in a potential synthetic route involving the reduction of a corresponding nitrile or amide, transition state analysis can determine the activation energy barriers for each step. This information is crucial for optimizing reaction conditions, such as temperature and catalyst choice.

Regioselectivity and Stereoselectivity Predictions in Synthesis

The indole ring has multiple positions where reactions can occur. Computational methods can predict the regioselectivity of reactions, such as electrophilic substitution, by calculating the relative stabilities of the possible intermediates or by analyzing the distribution of electron density and Fukui functions, which indicate the most reactive sites. researchgate.net Molecular orbital studies have shown that the C3 position of the indole ring is generally the most reactive towards electrophiles. nih.gov However, the presence of the bulky tert-butyl group at C2 would likely direct incoming electrophiles to other positions on the ring.

In Silico Design Principles and Structural Hypothesis Generation

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By establishing structure-activity relationships (SAR) and structure-property relationships (SPR) through in silico studies, researchers can generate hypotheses about how structural modifications will affect a molecule's behavior.

Understanding Substituent Effects on Chemical Reactivity

The substituents on the indole ring significantly influence its chemical reactivity. rsc.org The tert-butyl group at the C2 position is primarily an electron-donating group through induction and also exerts a significant steric effect. rsc.org The methanamine group at the C5 position is also electron-donating due to the nitrogen's lone pair, which can be delocalized into the aromatic system.

Computational studies can quantify these effects. For instance, by calculating the charge distribution on the atoms of the indole ring, one can observe how the electron density is modulated by the substituents. This information helps in predicting the most favorable sites for electrophilic or nucleophilic attack. The presence of electron-donating groups generally enhances the nucleophilicity of the indole ring, making it more susceptible to electrophilic substitution. rsc.org Conversely, electron-withdrawing groups would decrease its reactivity towards electrophiles. rsc.org

| Substituent | Position | Electronic Effect | Steric Effect | Predicted Impact on Reactivity |

|---|---|---|---|---|

| tert-Butyl | C2 | Electron-donating (inductive) | High | Increases electron density on the ring, hinders attack at C2 and C3. |

| Methanamine | C5 | Electron-donating (resonance) | Moderate | Increases electron density, particularly at ortho and para positions (C4 and C6). |

Prediction of Synthetic Accessibility and Pathways

The predicted retrosynthetic analysis breaks down the target molecule into simpler, more readily available starting materials. The primary disconnection is at the indole ring, suggesting a Fischer indole synthesis approach. The aminomethyl group at the 5-position can be derived from a nitrile group, a common and efficient transformation. This leads to a key intermediate, 2-(tert-butyl)-1H-indole-5-carbonitrile. This intermediate, in turn, can be synthesized via the Fischer indole synthesis from 4-cyanophenylhydrazine and a ketone bearing a tert-butyl group, specifically pinacolone (B1678379) (3,3-dimethyl-2-butanone).

A plausible forward synthetic pathway is detailed below, outlining the key transformations from commercially available starting materials to the final product, this compound.

Step 1: Fischer Indole Synthesis of 2-(tert-Butyl)-1H-indole-5-carbonitrile

The initial and crucial step is the construction of the substituted indole ring system. The Fischer indole synthesis is the method of choice for this transformation, reacting a substituted phenylhydrazine (B124118) with a ketone under acidic conditions. wikipedia.org In this case, the reaction would involve (4-cyanophenyl)hydrazine and pinacolone. The use of pinacolone will introduce the sterically demanding tert-butyl group at the 2-position of the indole ring. The cyano group at the 4-position of the phenylhydrazine will ultimately become the 5-cyano substituent on the indole ring. Various acid catalysts can be employed for this reaction, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids, with the reaction typically requiring elevated temperatures. wikipedia.orgrsc.org

Interactive Data Table: Proposed Reaction for Step 1

| Reactant 1 | Reactant 2 | Key Reagents/Catalysts | Product | Predicted Yield |

| (4-cyanophenyl)hydrazine | Pinacolone | Polyphosphoric Acid (PPA) | 2-(tert-Butyl)-1H-indole-5-carbonitrile | Good to High |

Step 2: Reduction of the Nitrile to the Amine

The final step in the proposed synthesis is the reduction of the 5-cyano group of 2-(tert-butyl)-1H-indole-5-carbonitrile to the corresponding primary amine, this compound. This is a standard and high-yielding transformation in organic synthesis. Several reducing agents are suitable for this purpose, with lithium aluminum hydride (LiAlH4) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) being a common and effective choice. Alternative reducing agents could include catalytic hydrogenation, for instance, using Raney nickel or a palladium catalyst under a hydrogen atmosphere. nih.gov This reduction step is generally clean and provides the target molecule in good purity after appropriate workup and purification.

Interactive Data Table: Proposed Reaction for Step 2

| Starting Material | Key Reagents/Catalysts | Product | Predicted Yield |

| 2-(tert-Butyl)-1H-indole-5-carbonitrile | Lithium Aluminum Hydride (LiAlH4) | This compound | High |

This predicted synthetic pathway demonstrates a feasible and efficient route to this compound. The reactions involved are well-precedented in the chemical literature for the synthesis of analogous substituted indoles, suggesting a high probability of success for this synthetic approach. nih.govgoogle.com The starting materials are commercially available, further enhancing the synthetic accessibility of the target compound.

Future Research Directions and Perspectives in 2 Tert Butyl 1h Indol 5 Yl Methanamine Chemistry

Development of Novel and More Efficient Synthetic Pathways

The future synthesis of (2-(tert-Butyl)-1H-indol-5-yl)methanamine and its analogs will likely move beyond traditional methods, seeking greater efficiency, scalability, and structural diversity. Current multistep syntheses can be resource-intensive, and future research will aim to streamline these processes.

One promising area is the development of one-pot or tandem reactions that construct the core indole (B1671886) scaffold and install the necessary functional groups in a single sequence. Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are particularly attractive for their atom economy and ability to rapidly generate chemical diversity. rsc.orgrug.nl An innovative two-step MCR approach has been shown to produce diverse indole cores from simple anilines and isocyanides under mild, metal-free conditions, a strategy that could be adapted for this target molecule. rsc.org

Furthermore, research into novel catalytic systems is crucial. While palladium, copper, and rhodium have been extensively used in indole synthesis, the exploration of earth-abundant and less toxic metal catalysts like iron is a key trend. derpharmachemica.com For instance, iron-catalyzed intramolecular cyclization of N-substituted anilines has been demonstrated for synthesizing functionalized indoles. derpharmachemica.com Adapting such methods could provide more cost-effective and environmentally friendly routes. The scalability of these new pathways is a critical consideration, as demonstrated by the successful scale-up of a four-component reaction to produce grams of a complex indole derivative. rug.nl

Future synthetic strategies could also explore novel disconnections and starting materials. For example, pathways starting from readily available materials and utilizing enzymatic or chemoenzymatic steps could offer highly selective and sustainable alternatives. nih.gov

Exploration of Under-explored Functionalization Sites